Cas no 686778-04-1 (3,6-NONADIEN-5-ONE, 3,7-DIETHYL-)

3,6-NONADIEN-5-ONE, 3,7-DIETHYL- 化学的及び物理的性質
名前と識別子
-
- 3,6-NONADIEN-5-ONE, 3,7-DIETHYL-
- 3,7-dIethyl-3,6-nonadien-5-one
- CS-0310089
- SCHEMBL12653896
- AS-78822
- SY323157
- 686778-04-1
- 3,7-diethylnona-3,6-dien-5-one
- starbld0044733
- MFCD32862078
- D79449
-
- MDL: MFCD32862078
- インチ: InChI=1S/C13H22O/c1-5-11(6-2)9-13(14)10-12(7-3)8-4/h9-10H,5-8H2,1-4H3
- InChIKey: IGLBTNTXQRAYTK-UHFFFAOYSA-N
- SMILES: CCC(=CC(=O)C=C(CC)CC)CC
計算された属性
- 精确分子量: 194.167065321g/mol
- 同位素质量: 194.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 4.6
3,6-NONADIEN-5-ONE, 3,7-DIETHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1007227-1G |
3,7-Diethyl-3,6-nonadien-5-one |
686778-04-1 | 97% | 1g |
$440 | 2024-07-21 | |
Aaron | AR01JWSO-250mg |
3,6-Nonadien-5-one, 3,7-diethyl- |
686778-04-1 | 85% | 250mg |
$164.00 | 2023-12-14 | |
1PlusChem | 1P01JWKC-250mg |
3,6-Nonadien-5-one, 3,7-diethyl- |
686778-04-1 | 85% | 250mg |
$155.00 | 2023-12-16 | |
eNovation Chemicals LLC | Y1007227-500mg |
3,7-Diethyl-3,6-nonadien-5-one |
686778-04-1 | 97% | 500mg |
$295 | 2025-02-26 | |
eNovation Chemicals LLC | Y1007227-10g |
3,7-Diethyl-3,6-nonadien-5-one |
686778-04-1 | 97% | 10g |
$2220 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380759-1g |
3,7-dIethyl-3,6-nonadien-5-one |
686778-04-1 | 98% | 1g |
¥3092.00 | 2024-05-03 | |
eNovation Chemicals LLC | Y1007227-250mg |
3,7-Diethyl-3,6-nonadien-5-one |
686778-04-1 | 97% | 250mg |
$185 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380759-10g |
3,7-dIethyl-3,6-nonadien-5-one |
686778-04-1 | 98% | 10g |
¥19332.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1380759-25g |
3,7-dIethyl-3,6-nonadien-5-one |
686778-04-1 | 98% | 25g |
¥38664.00 | 2024-05-03 | |
eNovation Chemicals LLC | Y1007227-500mg |
3,7-Diethyl-3,6-nonadien-5-one |
686778-04-1 | 97% | 500mg |
$295 | 2025-02-25 |
3,6-NONADIEN-5-ONE, 3,7-DIETHYL- 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
3,6-NONADIEN-5-ONE, 3,7-DIETHYL-に関する追加情報
Introduction to 3,6-NONADIEN-5-ONE, 3,7-DIETHYL (CAS No. 686778-04-1) and Its Emerging Applications in Chemical Biology
3,6-NONADIEN-5-ONE, 3,7-DIETHYL, identified by the Chemical Abstracts Service Number (CAS No.) 686778-04-1, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology due to its versatile reactivity and potential biological activities. This compound belongs to the class of dienones, which are known for their characteristic conjugated system and ability to undergo various chemical transformations, including Diels-Alder reactions, Michael additions, and ene reactions. The presence of ethyl substituents at the 3rd and 7th positions enhances its molecular complexity and influences its electronic properties, making it a valuable scaffold for synthetic and medicinal chemistry applications.
The molecular structure of 3,6-NONADIEN-5-ONE, 3,7-DIETHYL consists of a nonadiene backbone with a ketone functional group at the 5th position. This arrangement creates a conjugated system that is highly susceptible to electrophilic and nucleophilic attacks, enabling the compound to participate in a wide range of synthetic pathways. The ethyl groups at the 3rd and 7th positions not only stabilize the molecule but also introduce steric hindrance, which can be exploited to modulate reactivity and selectivity in chemical transformations.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 3,6-NONADIEN-5-ONE, 3,7-DIETHYL has emerged as a promising candidate due to its ability to serve as a precursor for biologically active molecules. Researchers have been exploring its utility in the synthesis of pharmacophores that target various disease pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The conjugated system of dienones allows for facile functionalization at multiple sites, enabling the creation of structurally diverse analogs with tailored biological activities.
One of the most compelling aspects of 3,6-NONADIEN-5-ONE, 3,7-DIETHYL is its role in developing photoactive materials. The compound's ability to undergo photochemical reactions makes it suitable for applications in photodynamic therapy and optoelectronic devices. Recent studies have demonstrated that when exposed to light, this compound can generate reactive oxygen species that exhibit cytotoxic effects on cancer cells. Additionally, its photochemical properties have been harnessed in the design of organic semiconductors and light-emitting diodes (LEDs), where its conjugated system contributes to efficient charge transport.
The synthetic versatility of 3,6-NONADIEN-5-ONE, 3,7-DIETHYL has also made it a valuable tool in organic synthesis. Researchers have leveraged its reactivity to construct complex molecular architectures through cross-coupling reactions and ring-closing metathesis. These transformations have enabled the preparation of novel natural products and drug candidates with enhanced pharmacological profiles. The compound's compatibility with various catalytic systems has further expanded its utility in flow chemistry and green chemistry approaches, aligning with the growing emphasis on sustainable synthetic methodologies.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 3,6-NONADIEN-5-ONE, 3,7-DIETHYL. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of derivatives with improved biological activity. These computational tools have been particularly useful in predicting how structural modifications will affect the compound's interactions with biological targets. By integrating experimental data with theoretical calculations, researchers can accelerate the discovery process and optimize lead compounds for clinical development.
The potential applications of 3,6-NONADIEN-5-ONE, 3,7-DIETHYL extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, derivatives of this compound have shown efficacy as plant growth regulators and pest repellents due to their ability to interact with biological receptors in plants. In materials science, its photoactive properties have been exploited in developing advanced polymers that exhibit self-healing or stimuli-responsive behaviors. These interdisciplinary applications highlight the broad utility of this versatile compound.
Future research directions for 3,6-NONADIEN-5-ONE, 3,7-DIETHYL are likely to focus on expanding its synthetic toolbox and exploring new biological targets. Innovations in synthetic methodologies will enable the preparation of more complex derivatives with enhanced functionalities. Additionally, collaborations between chemists、biologists、and pharmacologists will be essential for translating laboratory findings into tangible therapeutic benefits。The continued exploration of this compound's potential will undoubtedly contribute significantly to advancements across multiple scientific disciplines.
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